molecular formula C16H30N3O14S2+ B1668045 2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid CAS No. 92953-54-3

2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid

Cat. No. B1668045
CAS RN: 92953-54-3
M. Wt: 551.5 g/mol
InChI Key: RPNZWZDLNYCCIG-HMMVDTEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bulgecin A is an inhibitor of binuclear metallo-beta-lactamases and Lytic transglycosolase.

Scientific Research Applications

Applications in Catalysis and Synthesis

One notable application of 2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid and related compounds is in the field of catalysis and synthesis. For example, sulfonated Schiff base copper(II) complexes, derived from reactions involving components like 2-aminobenzenesulfonic acid, have shown to be efficient and selective catalysts in alcohol oxidation. These complexes have been applied for the homogeneous peroxidative oxidation of alcohols, demonstrating high yields and selectivity under specific conditions (Hazra et al., 2015).

Role in Inhibition and Glycosidase Activities

Derivatives of the compound, such as 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, have been synthesized and evaluated for their glycosidase inhibitory activities. These studies have shown significant inhibition effects towards specific glycosidases, indicating the potential for biomedical applications in enzyme inhibition and metabolic regulation (Popowycz et al., 2004).

Contributions to Antimicrobial and Antimetastatic Research

There's evidence of these compounds being used in antimicrobial and antimetastatic research. For instance, L-Iduronic acid-type 1-N-iminosugars, similar in structure to the compound , have been synthesized and showed significant inhibitory activity on the invasion and metastasis of certain cancer cells, hinting at their potential in cancer therapy (Nishimura et al., 1997).

Influence in Asymmetric Synthesis

These compounds have also found applications in asymmetric synthesis. The chiral amphiphilic compounds derived from reactions involving 2-hydroxyethanesulfonic acid sodium salt, a structurally similar compound, have been used in the asymmetric hydrogenation of amino acid precursors. This demonstrates their role in facilitating stereoselective synthesis processes, which is crucial in the production of chiral pharmaceuticals and other biologically active compounds (Meissner et al., 1996).

properties

CAS RN

92953-54-3

Product Name

2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid

Molecular Formula

C16H30N3O14S2+

Molecular Weight

551.5 g/mol

IUPAC Name

2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid

InChI

InChI=1S/C16H29N3O14S2/c1-7(22)18-12-13(23)14(33-35(28,29)30)11(6-21)32-16(12)31-10-4-8(19-9(10)5-20)15(24)17-2-3-34(25,26)27/h8-14,16,19-21,23H,2-6H2,1H3,(H,17,24)(H,18,22)(H,25,26,27)(H,28,29,30)/p+1/t8-,9+,10-,11+,12+,13+,14+,16+/m0/s1

InChI Key

RPNZWZDLNYCCIG-HMMVDTEZSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@H]([NH2+][C@@H]2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2CC([NH2+]C2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CC([NH2+]C2CO)C(=O)NCCS(=O)(=O)O)CO)OS(=O)(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bulgecin A;  Bulgecin-A;  BulgecinA;  BlgA;  Blg A;  Blg-A;  BUL;  BLG

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid
Reactant of Route 5
Reactant of Route 5
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid
Reactant of Route 6
Reactant of Route 6
2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid

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